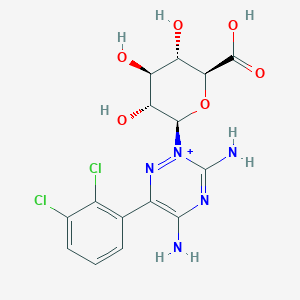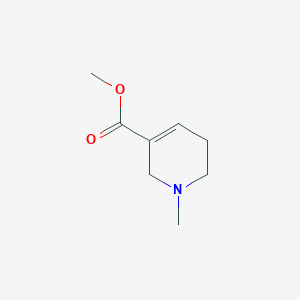
7-hydroxyquinolin-2(1H)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hydroxycarbostyril can be synthesized through various methods. One common method involves the catalytic hydrogenation of 7-nitrocarbostyril, which results in the formation of 7-hydroxycarbostyril with high purity . Another method includes the reaction of carbostyril with hydroxylamine, followed by oxidation .
Industrial Production Methods: In industrial settings, 7-Hydroxycarbostyril is often produced using a process that involves the treatment of 7-hydroxy-2(1H)-quinolinone with chlorobromobutane, followed by further reactions to yield the desired product . This method is preferred due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxycarbostyril undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions include various quinolinone derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
7-Hydroxycarbostyril is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a precursor for the synthesis of various quinolinone derivatives.
Industry: It is employed in the production of high-purity pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 7-Hydroxycarbostyril involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and proteins, which play crucial roles in various biological processes. For instance, it has been identified as an inhibitor of heterogeneous nuclear ribonucleoprotein A1, which is involved in RNA splicing .
Comparison with Similar Compounds
7-Hydroxyquinoline: Similar in structure but lacks the specific hydroxyl group at the 7th position.
Brexpiprazole: A derivative of 7-Hydroxycarbostyril used as an antipsychotic drug.
4-Hydroxycarbostyril: Another derivative with the hydroxyl group at the 4th position.
Uniqueness: 7-Hydroxycarbostyril is unique due to its specific hydroxyl group positioning, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of pharmaceutical compounds and as a fluorescent probe in biological research .
Properties
IUPAC Name |
7-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPUDKBNOZFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450372 | |
| Record name | 7-hydroxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70500-72-0 | |
| Record name | 7-Hydroxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70500-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxycarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070500720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-hydroxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxyquinoline-(1H)-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B25C3NP9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main challenges in synthesizing 7-hydroxyquinolin-2(1H)-one, and how does the innovative approach described in the research address these issues?
A: Traditional methods for synthesizing this compound often involve harsh reaction conditions, such as high temperatures and the use of hazardous chemicals like aluminum chloride. [] These methods can lead to low yields, increased byproduct formation, and safety concerns. The innovative approach highlighted in the research utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone. [] This method offers a milder and more efficient alternative, potentially leading to higher yields and reduced environmental impact.
Q2: How does the formation of [b2 - H - 17]˙⁺ ions from peptide radical cations containing this compound (2,7-dihydroxyquinoline) provide evidence for nucleophilic substitution on the aromatic ring?
A: The research demonstrates that when peptide radical cations containing this compound (specifically tyrosine) undergo fragmentation, they produce [b2 - H - 17]˙⁺ ions. [] Isotopic labeling studies reveal that the hydrogen lost during this fragmentation originates from the δ-position of the this compound ring. This specific hydrogen loss strongly suggests a nucleophilic substitution mechanism, where an external nucleophile attacks the aromatic ring at the δ-position, leading to the observed fragmentation pattern.
Q3: What computational methods were employed to elucidate the structure of the [c1 - 17]+ ion derived from [Y(π)˙GG]+, and what were the key findings?
A: The research employed Density Functional Theory (DFT) calculations, specifically using the B3LYP and M06-2X functionals with a 6-31++G(d,p) basis set, to investigate the structure of the [c1 - 17]+ ion. [] Initially, nine plausible structures were considered. Calculations revealed that structures arising from nucleophilic attack on the aromatic ring by either oxygen or nitrogen atoms from the peptide backbone were energetically favored. Further analysis, including transition state calculations, indicated that while attack by carbonyl oxygen had a lower initial barrier, subsequent rearrangements involving proton transfers were significantly higher in energy compared to the nitrogen attack pathway. These findings led to the conclusion that the observed [c1 - 17]+ ions are most likely the result of nucleophilic attack by nitrogen, forming protonated 2,7-dihydroxyquinoline ions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)




